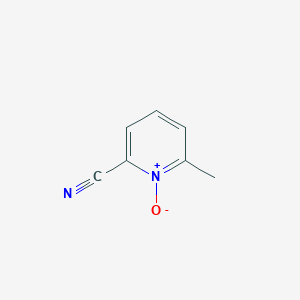

2-cyano-6-methylpyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-6-3-2-4-7(5-8)9(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKQYQUQLQBIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Cyano-6-methylpyridine 1-oxide in Photochemical C–H Functionalization

Executive Summary

The drive toward sustainable, late-stage functionalization in drug discovery has elevated the importance of metal-free photochemical pathways. Among the most significant recent advancements is the utilization of pyridine N-oxides as highly efficient Hydrogen Atom Transfer (HAT) reagents[1]. This whitepaper provides a comprehensive technical analysis of 2-cyano-6-methylpyridine 1-oxide —a uniquely substituted N-oxide that enables photocatalyst-free, Minisci-type alkylation of electron-deficient heteroarenes via Electron Donor-Acceptor (EDA) complexation[1].

(Note on Nomenclature: While frequently queried in internal databases under the typographical variant CAS 825813-90-5, the globally standardized registry identifier for 2-cyano-6-methylpyridine 1-oxide is CAS 25813-90-5 [2].)

Physicochemical Profile & Structural Rationale

The efficacy of 2-cyano-6-methylpyridine 1-oxide as a HAT reagent is not coincidental; it is a direct consequence of its 2,6-disubstitution pattern. The strongly electron-withdrawing cyano (-CN) group lowers the Singly Occupied Molecular Orbital (SOMO) energy of the photochemically generated N-oxyl radical, rendering it highly electrophilic. This electrophilicity perfectly polarity-matches with electron-rich, unactivated aliphatic C–H bonds, facilitating rapid hydrogen abstraction[3]. Concurrently, the 6-methyl group provides critical steric shielding, suppressing unwanted nucleophilic side reactions (such as N–O cleavage) and templating the geometry required for EDA complexation[1].

Table 1: Physicochemical & Structural Properties

| Property | Value | Scientific Significance |

| Chemical Formula | C₇H₆N₂O | Defines the core oxypyridinium precursor framework. |

| Molecular Weight | 134.14 g/mol | Low molecular weight ensures high atom economy in catalytic cycles[2]. |

| Standard CAS RN | 25813-90-5 | Primary registry identifier for commercial procurement[2]. |

| Query/Alt CAS RN | 825813-90-5 | Common typographical variant in proprietary compound libraries. |

| SMILES | Cc1cccc(C#N)[n+]1[O-] | Highlights the critical 2,6-steric and electronic asymmetry. |

| Redox Role | Electrophilic N-oxyl Precursor | BDE of resulting N-OH bond is ~99 kcal/mol, enabling abstraction of strong C-H bonds[3]. |

Mechanistic Paradigm: Photochemical HAT via EDA Complexation

Traditional photochemical HAT processes require expensive exogenous transition-metal photocatalysts (e.g., Iridium or Ruthenium complexes). 2-Cyano-6-methylpyridine 1-oxide bypasses this requirement by forming a ground-state EDA complex directly with the electron-deficient heteroarene substrate[1].

The Causality of the Catalytic Cycle:

-

Assembly: The electron-rich oxygen of the N-oxide associates with the electron-deficient heteroarene.

-

Excitation & SET: Upon visible light irradiation, the EDA complex undergoes Single Electron Transfer (SET), yielding an electrophilic N-oxyl radical and a heteroarene radical anion[1].

-

HAT: The highly electrophilic N-oxyl radical abstracts a hydrogen atom from an aliphatic solvent/reactant (R-H), generating a nucleophilic alkyl radical (R•)[3].

-

Minisci Addition: The alkyl radical adds to the heteroarene radical anion, followed by rearomatization to yield the functionalized product[4].

Fig 1: Photochemical HAT mechanism via EDA complex of 2-cyano-6-methylpyridine 1-oxide.

Comparative Reactivity: The Role of Substituents

Not all pyridine N-oxides are capable of driving photocatalyst-free HAT. The electronic tuning of the pyridine ring dictates the efficiency of the EDA complex and the strength of the resulting radical.

Table 2: Substituent Effects on Pyridine N-Oxide HAT Reactivity

| N-Oxide Derivative | Electronic Modification | HAT Efficiency (Unactivated C-H) | Primary Application |

| Pyridine 1-oxide | Baseline (Unsubstituted) | Low | Functionalization of highly activated C-H bonds (e.g., α-heteroatom). |

| 2,6-Dimethylpyridine 1-oxide | Electron-Donating (+I) | Very Low | Poor EDA formation; primarily acts as a mild oxidant. |

| 2-Cyano-6-methylpyridine 1-oxide | Strongly Electron-Withdrawing (-M, -I) | Excellent | Late-stage functionalization via unactivated alkanes and strong C-H bonds. |

Self-Validating Experimental Protocol: Minisci-Type Alkylation

This protocol details the photocatalyst-free alkylation of phenanthridine using 2-cyano-6-methylpyridine 1-oxide. As a self-validating system, visual cues during the setup confirm the thermodynamic viability of the reaction before irradiation begins.

Materials Required:

-

Substrate: Phenanthridine (0.10 mmol, 1.0 equiv)

-

HAT Reagent: 2-Cyano-6-methylpyridine 1-oxide (0.15 mmol, 1.5 equiv)[5]

-

H-Donor/Solvent: Target aliphatic alkane or ether (1.0 mL)

-

Activator: Trifluoroacetic acid (TFA)

-

Equipment: 10 mL borosilicate vial, 456 nm Blue LED photoreactor.

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add phenanthridine (0.10 mmol) and 2-cyano-6-methylpyridine 1-oxide (0.15 mmol).

-

Expert Insight: The 1.5x stoichiometric excess of the N-oxide compensates for competitive N–O homolysis, ensuring a sustained concentration of the N-oxyl radical throughout the reaction[6].

-

-

Solvent Introduction: Add 1.0 mL of the aliphatic hydrogen donor (e.g., cyclohexane).

-

Acidic Activation (Critical Step): Add exactly 0.25 equivalents of TFA.

-

Causality & Self-Validation: The addition of TFA protonates a fraction of the heteroarene, drastically lowering its LUMO and templating the EDA complex. Visual Check: You must observe a bathochromic shift (the solution will turn pale yellow/orange)[5].

-

Expert Insight: Do not exceed 0.25 equiv. Spectroscopic studies confirm that maximum EDA absorption for 2-cyano-6-methylpyridine 1-oxide occurs precisely at 0.25 equiv of TFA. Excess acid protonates the N-oxide, dismantling the complex and halting the reaction[5].

-

-

Degassing: Sparging with Argon for 5 minutes is recommended to prevent reactive oxygen species (ROS) from quenching the generated alkyl radicals, though the EDA complex itself is highly robust[1].

-

Irradiation: Seal the vial with a PTFE septum cap. Irradiate using a 456 nm Blue LED array at ambient temperature (25 °C) for 16–24 hours with vigorous stirring (800 rpm) to ensure uniform photon flux.

-

Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (2 mL) to neutralize the TFA. Extract the mixture with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the alkylated heteroarene.

Conclusion & Perspectives in Drug Discovery

The deployment of 2-cyano-6-methylpyridine 1-oxide represents a paradigm shift in late-stage C–H functionalization. By embedding both the oxidant and the HAT abstractor into a single, electronically tuned molecule capable of ground-state EDA complexation, researchers can bypass the toxicity, cost, and purification bottlenecks associated with transition-metal photocatalysts[1]. For drug development professionals, this translates to cleaner reaction profiles and highly scalable pathways for the diversification of bioactive azaarenes.

References

-

Title: Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes Source: Chemical Communications (PubMed / NIH) URL: [Link]

-

Title: Electronic Supplementary Information: Pyridine N-oxides as HAT reagents (TFA Optimization Data) Source: The Royal Society of Chemistry URL: [Link]

-

Title: Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents Source: ACS Catalysis (NIH PMC) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS:25813-90-52-Cyano-6-methylpyridine 1-oxide-毕得医药 [bidepharm.com]

- 3. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

6-methyl-2-pyridinecarbonitrile 1-oxide chemical structure

Technical Whitepaper: Strategic Utilization of 6-Methyl-2-Pyridinecarbonitrile 1-Oxide in Heterocyclic Synthesis

Executive Summary

6-Methyl-2-pyridinecarbonitrile 1-oxide (also known as 2-cyano-6-methylpyridine N-oxide) represents a highly specialized scaffold in heterocyclic chemistry. It serves as a "bifunctional pivot" molecule: the N-oxide moiety activates the ring for nucleophilic functionalization and sigmatropic rearrangements, while the nitrile group provides a versatile handle for downstream amidation, reduction, or heterocyclization.

This guide analyzes the structural electronics, validated synthetic pathways, and the critical Boekelheide Rearrangement —the primary utility of this molecule in pharmaceutical intermediate synthesis.

Structural Anatomy & Electronic Properties

The molecule features a pyridine ring substituted at the 2- and 6-positions (alpha to nitrogen), creating a unique "push-pull" electronic environment.

| Feature | Chemical Functionality | Electronic Impact |

| N-Oxide ( | Activation / Directing Group | Inductive Withdrawal (-I): Deactivates the ring toward electrophilic attack.Mesomeric Donation (+M): Increases electron density at C2 and C4, facilitating nucleophilic substitution (if a leaving group is present) or nitration. |

| Nitrile (-CN) at C2 | Electron Withdrawing Group (EWG) | Strong -I and -M effects. Increases the acidity of the methyl protons at C6 and stabilizes the ring against oxidative degradation. |

| Methyl (-CH3) at C6 | Pro-nucleophile / Latent Alcohol | The "benzylic" (picolinic) protons are acidified by the adjacent N-oxide, making them susceptible to deprotonation and rearrangement. |

Key Insight: The juxtaposition of the N-oxide and the nitrile creates a dipole that makes the C6-methyl group significantly more reactive toward anhydrides than in non-oxidized picolines.

Synthetic Pathways

The most reliable route to 6-methyl-2-pyridinecarbonitrile 1-oxide is the direct oxidation of the parent pyridine (6-methyl-2-pyridinecarbonitrile). While industrial scales utilize Hydrogen Peroxide (

Pathway Visualization (DOT)

Figure 1: Standard laboratory synthesis workflow via mCPBA oxidation.

Reactivity Profile: The Boekelheide Rearrangement

The defining application of this N-oxide is the Boekelheide Rearrangement . This reaction converts the 6-methyl group into a 6-acetoxymethyl group (and subsequently 6-hydroxymethyl), effectively functionalizing the chemically inert methyl group while simultaneously deoxygenating the nitrogen.

Mechanism:

-

Acylation: The N-oxide oxygen attacks an anhydride (typically acetic anhydride or trifluoroacetic anhydride).

-

Deprotonation: The acetate counter-ion removes a proton from the C6-methyl group.

-

Sigmatropic Shift: A [3,3]-sigmatropic rearrangement occurs, moving the acetoxy group from the nitrogen to the methyl carbon.

Rearrangement Mechanism (DOT)

Figure 2: Mechanistic pathway of the Boekelheide Rearrangement for C-H activation.

Experimental Protocols

Protocol A: Synthesis of 6-Methyl-2-pyridinecarbonitrile 1-Oxide

Target Scale: 10 mmol

-

Setup: In a 100 mL round-bottom flask, dissolve 6-methyl-2-pyridinecarbonitrile (1.18 g, 10 mmol) in Dichloromethane (DCM) (30 mL).

-

Oxidation: Cool to 0°C. Add mCPBA (70-75%, 2.46 g, ~12 mmol) portion-wise over 15 minutes.

-

Note: The nitrile group is electron-withdrawing, making the pyridine nitrogen less nucleophilic. A slight excess of oxidant is required compared to simple picolines.

-

-

Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide is significantly more polar than the starting material.

-

Workup (Critical):

-

Quench excess peroxide with 10% aqueous

(20 mL). Test with starch-iodide paper to ensure no oxidant remains. -

Wash the organic layer with saturated

(2 x 30 mL) to remove m-chlorobenzoic acid byproducts. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOAc/Hexane or purify via silica flash chromatography (DCM -> 5% MeOH/DCM).

Protocol B: Boekelheide Rearrangement to 6-(Acetoxymethyl)-2-pyridinecarbonitrile

Target Scale: 5 mmol

-

Setup: Dissolve the N-oxide (5 mmol) in Acetic Anhydride (

) (10 mL).-

Expert Tip: For electron-deficient rings (due to the nitrile), the reaction may be sluggish. If no reaction occurs at reflux, add Trifluoroacetic Anhydride (TFAA) at 0°C, then warm, although this yields the trifluoroacetate ester.

-

-

Reaction: Heat to 110°C (reflux) for 2-4 hours. The solution will typically darken.

-

Workup:

-

Remove excess

under reduced pressure (azeotrope with toluene if necessary). -

Dissolve residue in DCM, wash with saturated

to neutralize acid.

-

-

Result: The product is 6-(acetoxymethyl)-2-pyridinecarbonitrile , which can be hydrolyzed to the alcohol using

in Methanol.

Applications in Drug Discovery

-

Kinase Inhibitor Scaffolds: The resulting 6-hydroxymethyl-2-cyanopyridine is a key intermediate for "hinge-binding" motifs in kinase inhibitors, where the nitrile can be converted to an amidine or triazole.

-

Bidentate Ligands: The N-oxide itself acts as a ligand for Zinc(II) and Copper(II) complexes, used in catalytic ring-opening polymerization of lactide [1].

-

Heterocyclic Construction: The nitrile group allows for the construction of tetrazoles (via azide cycloaddition) or oxadiazoles, while the methyl group (post-rearrangement) serves as a linker to lipophilic domains.

References

-

Nayab, S., et al. (2012). "Zinc complexes bearing N,N′-bidentate entiopure ligands: Synthesis, structure and catalytic activity toward ring opening polymerisation of rac-lactide." Polyhedron, 43(1), 55-62. Link

-

Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291. Link

- Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press. (Classic text on N-oxide reactivity).

-

Robison, M. M., & Robison, B. L. (1958). "2-Cyano-6-methylpyridine." Organic Syntheses, Coll.[1][2] Vol. 5, p.303. (Synthesis of the parent nitrile).[1] Link

Sources

2-cyano-6-methylpyridine N-oxide molecular weight and formula

An In-depth Technical Guide to 2-Cyano-6-methylpyridine N-oxide

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, pyridine N-oxides have established themselves as exceptionally versatile intermediates.[1][2] Their unique electronic and reactivity profiles, conferred by the N-oxide functionality, allow for strategic manipulations of the pyridine scaffold that are otherwise challenging to achieve.[3][4] This guide focuses on a specific, high-value derivative: 2-cyano-6-methylpyridine N-oxide .

While the parent molecule, 2-cyano-6-methylpyridine, is a useful building block in its own right, its N-oxide derivative represents an activated precursor for the synthesis of complex, functionalized heterocyclic systems. The N-oxide group fundamentally alters the electron distribution within the pyridine ring, enhancing its susceptibility to nucleophilic attack and enabling a broader scope of chemical transformations.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of 2-cyano-6-methylpyridine N-oxide, designed for researchers and professionals in drug discovery and chemical development.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and properties of 2-cyano-6-methylpyridine N-oxide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [5] |

| Molecular Weight | 134.14 g/mol | [5] |

| CAS Number | 933796-37-3 | [5] |

| Canonical SMILES | CC1=NC(C#N)=CC=C1=O | [5] |

| Parent Compound | 2-Cyano-6-methylpyridine | [6][7][8] |

| Parent MW | 118.14 g/mol | [6][7][8][9] |

Synthesis and Mechanistic Considerations

The primary and most direct route to 2-cyano-6-methylpyridine N-oxide is through the selective oxidation of the nitrogen atom of its parent heterocycle, 2-cyano-6-methylpyridine.

Causality of N-Oxidation

The decision to convert a pyridine to its N-oxide is a strategic one, driven by the need to modulate reactivity. The N-oxide group acts as an "activating" group for two main reasons:

-

Enhanced Nucleophilic Substitution: The positively charged nitrogen atom (formally) withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions, making them more electrophilic and thus susceptible to attack by nucleophiles.[1]

-

Increased Solubility: The N⁺-O⁻ bond is highly polar and can act as a strong hydrogen bond acceptor, often increasing the solubility of the molecule in polar solvents, which can be advantageous for both reaction conditions and pharmacological properties.[2][10]

Experimental Protocol: N-Oxidation

This protocol describes a general, reliable method for the synthesis of pyridine N-oxides using a peroxyacid, a common and effective oxidant for this transformation.

Materials:

-

2-Cyano-6-methylpyridine (starting material)

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide in Acetic Acid

-

Dichloromethane (DCM) or Chloroform (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 2-cyano-6-methylpyridine in a suitable solvent like DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent potential side reactions.

-

Oxidant Addition: Slowly add a solution of 1.1 to 1.2 equivalents of m-CPBA (or another suitable peroxyacid) in the same solvent to the cooled pyridine solution over 30-60 minutes. The slow addition is crucial for thermal control.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts (m-chlorobenzoic acid).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-cyano-6-methylpyridine N-oxide.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-cyano-6-methylpyridine N-oxide.

Spectroscopic Characterization

While a dedicated spectrum for 2-cyano-6-methylpyridine N-oxide is not publicly available, its expected spectroscopic features can be reliably predicted based on data from analogous pyridine N-oxides.[11]

-

¹H NMR: The proton signals of the pyridine ring are expected to shift downfield compared to the parent pyridine due to the electron-withdrawing effect of the N-oxide group. The aromatic protons would appear as multiplets in the δ 7.0-8.5 ppm range. The methyl (-CH₃) protons would remain a singlet, likely around δ 2.5 ppm.

-

¹³C NMR: The carbon signals of the pyridine ring, particularly C2 and C6, would show a significant downfield shift, reflecting their increased electrophilicity. The nitrile carbon (C≡N) would appear around δ 115-120 ppm, and the methyl carbon would be found upfield around δ 17-20 ppm.

-

Infrared (IR) Spectroscopy: A strong, characteristic N-O stretching band is expected to appear in the 1200-1300 cm⁻¹ region. The C≡N stretch would be visible around 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of 134.14 would be observed.

Reactivity and Synthetic Utility

The true value of 2-cyano-6-methylpyridine N-oxide lies in its enhanced reactivity, positioning it as a pivotal intermediate for constructing more complex molecules.

The N-oxide functionality serves as a latent leaving group and an activating director for nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of functional groups at the C2 position, which is activated by both the adjacent N-oxide and the cyano group. Reactions like the Reissert-Henze reaction exemplify this principle, where cyanide can be introduced at the C2 position of pyridine N-oxides.[3]

This heightened reactivity makes it an invaluable precursor for building substituted pyridine scaffolds found in many biologically active compounds.

Reactivity Profile Diagram

Caption: Logical relationship of N-oxide induced reactivity.

Applications in Drug Development

Heterocyclic N-oxides are an emerging and powerful class of compounds in drug discovery.[12] The N-oxide motif is not merely a synthetic handle but can be a critical component of a pharmacophore, influencing both pharmacokinetics and pharmacodynamics.

-

Privileged Scaffolds: The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[12] The N-oxide derivative provides a gateway to novel analogues with potentially improved properties.[1]

-

Prodrug Strategies: In the oxygen-deficient (hypoxic) environments characteristic of solid tumors, the N-oxide group can be bioreduced back to the parent pyridine. This mechanism is exploited in the design of hypoxia-activated prodrugs, where a non-toxic N-oxide is selectively converted to a cytotoxic agent within the tumor.[2][10]

-

Improved Physicochemical Properties: As mentioned, the polarity of the N-oxide group can enhance aqueous solubility and modulate membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[2][10]

Safety and Handling

While a specific safety data sheet (SDS) for 2-cyano-6-methylpyridine N-oxide is not widely available, prudent laboratory practice dictates handling it with care, based on the known hazards of its precursor, 2-cyano-6-methylpyridine.

-

Hazards: The parent compound is harmful if swallowed, in contact with skin, or if inhaled.[6][9] It is known to cause skin and serious eye irritation.[6][9] It is reasonable to assume the N-oxide derivative possesses a similar or greater hazard profile.

-

Precautions:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and formation of aerosols.

-

Keep away from strong oxidizing agents and strong acids.[6]

-

Conclusion

2-Cyano-6-methylpyridine N-oxide is more than just a chemical curiosity; it is a strategically activated intermediate with significant potential in synthetic and medicinal chemistry. Its molecular formula of C₇H₆N₂O and molecular weight of 134.14 g/mol define a compact scaffold whose reactivity is expertly tailored by the N-oxide functionality.[5] By understanding its synthesis, reactivity, and the broader role of N-oxides in drug design, researchers can leverage this powerful building block to construct novel molecular architectures for the development of next-generation therapeutics and advanced materials.

References

- BLD Pharm. (n.d.). 2-CYano-6-methylpyridine CN-oxide.

- Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Cyano-6-methylpyridine.

- Lab Pro Inc. (n.d.). 2-Cyano-6-methylpyridine, 5G.

- Cheméo. (n.d.). Chemical Properties of 2-Cyano-6-methyl pyridine (CAS 1620-75-3).

- Al-Tel, T. H., et al. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC.

- Google Patents. (n.d.). EP1186596A1 - Process for the production of 2-pyridylpyridine derivatives.

- Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry.

- NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. NIST Chemistry WebBook.

- BenchChem. (2025). Synthesis of 2-Cyanopyridine from Pyridine N-oxide.

- Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone.

- BenchChem. (2025). The Pivotal Role of 2-Chloro-3-Cyano-Pyridine 1-Oxide in Medicinal Chemistry.

- Kuujia.com. (2025). Cas no 1620-75-3 (2-cyano-6-methylpyridine).

- TCI AMERICA. (n.d.). 2-Cyano-6-methylpyridine | 1620-75-3.

- ResearchGate. (2025). Synthesis of 2-substituted pyridines from pyridine N-oxides.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Cyano-6-methylpyridine | 1620-75-3.

- Thermo Scientific Chemicals. (n.d.). 2-Cyano-6-methylpyridine, 98%.

- ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. labproinc.com [labproinc.com]

- 8. 2-Cyano-6-methylpyridine | 1620-75-3 | TCI AMERICA [tcichemicals.com]

- 9. 2-Cyano-6-methylpyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling of 2-Cyano-6-methylpyridine 1-oxide: Thermodynamic Analysis & Process Design

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: CAS 933796-37-3 (2-Cyano-6-methylpyridine 1-oxide)

Executive Summary

In the high-stakes environment of heterocyclic process development, 2-cyano-6-methylpyridine 1-oxide (also known as 6-methylpicolinonitrile 1-oxide) represents a critical bifurcation point. As an oxidized intermediate, it bridges the lipophilic precursor (2-cyano-6-methylpyridine) and downstream functionalized APIs.

Accurate solubility data for this specific N-oxide is sparse in open literature, often forcing process chemists to rely on intuition. This guide bridges that gap. It synthesizes known physicochemical behaviors of nearest-neighbor analogues to predict the solubility landscape and provides a self-validating experimental protocol for generating the precise thermodynamic data required for scale-up.

Physicochemical Profile & Structural Analysis[1][2][3]

To understand the solubility behavior of 2-cyano-6-methylpyridine 1-oxide, we must analyze the competing vectors of its molecular structure: the lipophilic methyl group, the electron-withdrawing cyano group, and the highly polar N-oxide moiety.

Structural Vectors

-

N-Oxide (

): Introduces a strong dipole and hydrogen bond acceptor capability. This dramatically increases solubility in protic solvents (Water, MeOH) compared to the reduced pyridine. -

Cyano Group (-CN): Electron-withdrawing; enhances polarity but reduces basicity of the N-oxide oxygen.

-

Methyl Group (-CH3): Provides a minor lipophilic handle, aiding solubility in moderately polar aprotic solvents (Ethyl Acetate, DCM).

Comparative Solubility Landscape (Nearest Neighbors)

Since exact mole fraction data for CAS 933796-37-3 is proprietary in many contexts, we utilize a Bracketing Strategy using validated data from structural analogues.

| Property | Precursor: 2-Cyano-6-methylpyridine | Analogue: 2-Picoline-1-oxide | Target: 2-Cyano-6-methylpyridine 1-oxide |

| CAS | 1620-75-3 | 931-19-1 | 933796-37-3 |

| Polarity | Moderate | High | High |

| Water Solubility | Low (< 2 mg/mL) | Miscible / Very High | Moderate to High |

| DMSO Solubility | ~100 mg/mL | Miscible | > 100 mg/mL (Predicted) |

| Primary Solvents | Ethyl Acetate, Toluene | Water, Ethanol, Methanol | Methanol, Ethanol, DMSO |

| Anti-Solvents | Hexane, Water | Diethyl Ether | Heptane, Toluene |

Process Insight: The introduction of the N-oxide oxygen typically shifts the optimal crystallization solvent from non-polar hydrocarbons (hexane) to polar alcohols (ethanol/IPA).

Experimental Protocol: Laser Dynamic Solubility Determination

For definitive process data, you must generate a solubility curve. The Laser Dynamic Method is the gold standard for this application due to its non-invasive nature and high precision.

The Self-Validating Workflow

This protocol incorporates a "Hysteresis Check" to ensure the measured solubility is thermodynamic, not kinetic (supersaturation).

Figure 1: Laser dynamic solubility determination workflow with hysteresis validation loop.

Step-by-Step Methodology

-

Preparation: Weigh 2-cyano-6-methylpyridine 1-oxide (

) and solvent ( -

Setup: Insert a laser source (650 nm, < 5 mW) and a photodiode detector on opposite sides of the vessel.

-

Equilibration: Stir at 250 rpm. Maintain temperature 5 K below the expected dissolution point. The solution should be turbid (low laser transmission).

-

Dynamic Heating: Ramp temperature at a strictly controlled rate (e.g., 2 K/h).

-

Detection: Record laser intensity vs. Temperature. The saturation temperature (

) is defined as the point where laser transmission intensity reaches a maximum plateau and stabilizes. -

Validation: Cool the solution back down to observe nucleation (transmission drop). If the gap between dissolution and nucleation (Metastable Zone Width, MSZW) is consistent, the

is valid.

Thermodynamic Modeling & Analysis

Once experimental data points (

The Modified Apelblat Equation

This is the most robust model for N-oxide systems in polar solvents.

- : Mole fraction of solute.

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression.

Why this model? Unlike the simple van't Hoff equation, the Apelblat equation accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which is critical for associating fluids like alcohols and N-oxides.

Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (

-

Positive

: Endothermic dissolution (Solubility increases with T). Standard for this class. -

Process Implication: If

is high, cooling crystallization will be highly efficient (steep solubility curve).

Process Application: Purification Strategy

Based on the physicochemical profile, the following purification strategies are recommended for 2-cyano-6-methylpyridine 1-oxide.

Solvent Selection Matrix

| Solvent Class | Suitability | Mechanism | Recommendation |

| Short-chain Alcohols (MeOH, EtOH) | High | H-bonding with N-oxide oxygen. | Good solvent for dissolution. |

| Chlorinated (DCM, Chloroform) | Moderate | Dipole-dipole interactions. | Useful for extraction, not crystallization. |

| Esters (Ethyl Acetate) | Moderate/Low | Weaker interactions. | Potential Anti-solvent or cooling crystallization solvent. |

| Alkanes (Heptane, Hexane) | Very Low | Lack of polarity. | Ideal Anti-solvent . |

Crystallization Decision Tree

Figure 2: Strategic decision tree for the crystallization and purification of the target N-oxide.

References

-

Feely, W. E., Evanega, G., & Beavers, E. M. (1963). 2-Cyano-6-methylpyridine.[2][3][4][5] Organic Syntheses, 43, 30. Link

- Note: Describes the synthesis and physical properties of the nitrile precursor and the N-oxide starting m

-

National Institute of Standards and Technology (NIST). (2025).[6] Pyridine, 2-methyl-, 1-oxide Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[7][6] Link

- Note: Provides thermodynamic baseline for the 2-methylpyridine 1-oxide analogue.

-

MedChemExpress. (2025). 6-Methylpicolinonitrile Product Information & Solubility. Link

- Note: Solubility data for the non-oxide precursor (100 mg/mL in DMSO).

- Shaokun, T., et al. (2010). Solubility of 2-Methylpyridine N-oxide in Ethyl Acetate, Ethanol, and Water. Journal of Chemical & Engineering Data.

-

BenchChem. (2025). Methyl 6-methylnicotinate 1-oxide Properties. Link

- Note: Structural analogue d

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Cyano-6-methylpyridine | 1620-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Cyano-6-methylpyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]

- 4. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]

- 5. 2-Cyano-6-methylpyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Picolinonitrile, 1-oxide [webbook.nist.gov]

- 7. Pyridine, 2-methyl-, 1-oxide [webbook.nist.gov]

An In-depth Technical Guide to the Core Differences Between 2-Cyano-6-methylpyridine and its N-oxide

This guide provides a detailed comparative analysis of 2-cyano-6-methylpyridine and its corresponding N-oxide. It is intended for researchers, scientists, and professionals in drug development who utilize pyridine scaffolds in their work. The document delves into the structural, electronic, spectroscopic, and reactive distinctions that arise from the N-oxidation of the pyridine ring, offering insights into the practical implications for synthesis and application.

Introduction: The Transformative Effect of N-Oxidation

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, catalysis, and materials science.[1] The introduction of substituents allows for the fine-tuning of their chemical and physical properties. One of the most profound modifications is the oxidation of the ring nitrogen to form a pyridine N-oxide.[2][3] This seemingly simple transformation introduces a highly polar N⁺-O⁻ dative bond, which fundamentally alters the electronic landscape, reactivity, and intermolecular interactions of the parent molecule.[3]

This guide focuses on the specific case of 2-cyano-6-methylpyridine, a disubstituted pyridine featuring both an electron-withdrawing cyano group and an electron-donating methyl group. By comparing it to its N-oxide, we can dissect the multifaceted influence of the N-O group and understand how it can be leveraged as a powerful tool in chemical synthesis and molecular design.

Structural and Electronic Perturbations

The conversion of the pyridine nitrogen to an N-oxide induces significant changes in molecular geometry and electron distribution.

Molecular Structure: The parent 2-cyano-6-methylpyridine possesses a planar aromatic ring. Upon N-oxidation, the N-O bond introduces a new vector of polarity. While the ring largely maintains its planarity, subtle changes in bond lengths and angles occur. Theoretical and experimental studies on substituted pyridine N-oxides show that the N-O bond length is sensitive to the electronic nature of other ring substituents.[4][5] Electron-withdrawing groups can shorten the N-O bond, while electron-donating groups may lengthen it.[4]

Diagram: Structural Comparison

Caption: Contrasting synthetic pathways enabled by N-oxidation.

Coordination Chemistry

The presence of the N-oxide group significantly alters the molecule's properties as a ligand in coordination chemistry. [2]2-Cyano-6-methylpyridine typically coordinates to metal centers through the lone pair on the pyridine nitrogen. [1] In the N-oxide, the primary coordination site shifts to the exocyclic oxygen atom. [6]The N-oxide oxygen is a harder donor than the pyridine nitrogen, which influences its affinity for different metal ions. Furthermore, the steric environment around the donor atom is different, which can lead to distinct coordination geometries and catalytic activities in the resulting metal complexes.

Experimental Protocol: Synthesis of 2-Cyano-6-methylpyridine N-oxide

This protocol details a standard method for the N-oxidation of 2-cyano-6-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation. [2][7] Causality Behind Experimental Choices:

-

Reagent (m-CPBA): m-CPBA is chosen for its reliability, commercial availability, and relatively safe handling compared to other peracids. [7][8]It selectively delivers an oxygen atom to electron-rich centers like the pyridine nitrogen. [9]* Solvent (Dichloromethane, DCM): DCM is a good solvent for both the starting material and m-CPBA, and it is relatively inert under the reaction conditions.

-

Work-up (Sodium Bicarbonate/Sulfite): The aqueous wash with sodium bicarbonate neutralizes the acidic byproduct, m-chlorobenzoic acid. The sodium sulfite is used to quench any unreacted m-CPBA. This ensures a clean isolation of the neutral N-oxide product.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyano-6-methylpyridine (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench excess peroxide. Stir for 20 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-cyano-6-methylpyridine N-oxide as a solid.

Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of the strong N-O stretch in the IR spectrum and the characteristic shifts in the NMR spectra will validate the successful synthesis.

Conclusion

The transformation of 2-cyano-6-methylpyridine to its N-oxide is a powerful synthetic strategy that dramatically alters the molecule's fundamental properties. The introduction of the N⁺-O⁻ moiety reverses the electronic character of the ring, transforming it from a system generally deactivated to electrophilic attack into one that is highly activated, particularly at the 4-position. This change also modulates the sites of nucleophilic attack and provides a different mode of coordination to metal centers. Understanding these core differences allows researchers to strategically employ the N-oxide as a versatile intermediate to access pyridine derivatives that would otherwise be challenging to synthesize, thereby expanding the chemical space available for drug discovery and materials science.

References

-

Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]

-

6-Methylpyridine-2-carbonitrile. PubChem, National Institutes of Health. Available at: [Link]

-

Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). ResearchGate. Available at: [Link]

-

Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI. Available at: [Link]

-

2-cyano-6-methylpyridine. Organic Syntheses. Available at: [Link]

- Process for the preparation of 2-amino-alkylpyridines. Google Patents.

-

CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. ResearchGate. Available at: [Link]

-

Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. National Center for Biotechnology Information. Available at: [Link]

-

Chemical Properties of 2-Cyano-6-methyl pyridine (CAS 1620-75-3). Cheméo. Available at: [Link]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]

-

Reactivity of Pyridine-N-Oxide. YouTube. Available at: [Link]

-

Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. National Center for Biotechnology Information. Available at: [Link]

-

Pyridine Lecture Notes. Dr. Diksha Katiyar. Available at: [Link]

-

Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of 2-Amino-6-Methylpyridine. Taylor & Francis Online. Available at: [Link]

-

Substituent effect on the properties of pyridine-N-oxides. ResearchGate. Available at: [Link]

-

Dichlorine–pyridine N-oxide halogen-bonded complexes. Royal Society of Chemistry. Available at: [Link]

-

2,6-Dimethylpyridine N-oxide. PubChem, National Institutes of Health. Available at: [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. Thieme. Available at: [Link]

-

3-Chloroperoxybenzoic acid, MCPBA. Organic Chemistry Portal. Available at: [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

-

Heterocyclic Chemistry: Reactions of Pyridine. Dr. Shatha Al-Aqeel. Available at: [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMedCentral. Available at: [Link]

-

Pyridine-n-oxide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Available at: [Link]

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of 2-Cyano-6-methylpyridine 1-oxide

This guide serves as an advanced technical manual for 2-cyano-6-methylpyridine 1-oxide , synthesizing safety data, chemical properties, and handling protocols. It is designed for research scientists requiring more than a standard regulatory summary.

CAS Number: 933796-37-3

Formula: C

Executive Summary & Chemical Context

2-cyano-6-methylpyridine 1-oxide is a functionalized pyridine derivative used primarily as an intermediate in pharmaceutical synthesis. The introduction of the N-oxide moiety at the 1-position significantly alters the electronic properties of the parent pyridine, increasing polarity and activating the ring (particularly at the 4-position) for nucleophilic attack, while the 2-cyano group serves as a versatile handle for further transformation into amides, amines, or heterocycles.

Critical Safety Distinction: Researchers must distinguish this compound from its non-oxidized precursor, 2-cyano-6-methylpyridine (CAS 1620-75-3) . While they share toxicity profiles, the N-oxide introduces specific thermal instability risks and hygroscopic tendencies that require distinct storage protocols.

Hazard Assessment & Risk Management

Derived from structural activity relationships (SAR) and analog data (Pyridine N-oxide, 2-Cyanopyridine).

GHS Classification (Conservative Approach)

Due to limited specific toxicological data, this compound should be handled with the rigor accorded to Category 3 (Toxic) substances until definitive data proves otherwise.

| Hazard Class | Category | Hazard Statement | Mechanism/Reasoning |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed | Pyridine nitriles can metabolize to release cyanide ions or inhibit cytochrome P450. |

| Skin/Eye Irritation | Cat 2A | H315/H319: Causes skin/eye irritation | N-oxides are polar Lewis bases; contact disrupts lipid bilayers in biological membranes. |

| Sensitization | Cat 1B | H317: May cause allergic skin reaction | Reactive electrophilic centers (nitrile) may act as haptens. |

| Reactivity | Type C/D | Self-Reactive Risk | N-oxides are thermodynamically unstable. Deoxygenation is exothermic. |

Specific Chemical Hazards[2]

-

Cyanide Release Potential: While the cyano group is aromatic and stable, hydrolysis under strong acidic conditions or high heat can release Hydrogen Cyanide (HCN). Never mix with strong mineral acids without adequate ventilation.

-

Thermal Runaway: Pyridine N-oxides can undergo rearrangement (Meisenheimer-type) or deoxygenation at elevated temperatures (>150°C), often releasing significant heat.

-

Incompatibility: Violent reactions possible with strong reducing agents (e.g., LiAlH

, Raney Nickel/H

Safe Handling & Experimental Workflow

Engineering Controls

-

Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Atmosphere: Hygroscopic nature requires handling under dry nitrogen or argon for high-purity applications.

Workflow Visualization

The following diagram outlines the decision logic for safe synthesis and handling.

Figure 1: Operational workflow for handling 2-cyano-6-methylpyridine 1-oxide, emphasizing thermal risk assessment.

Emergency Response Protocols

First Aid (Self-Validating Steps)

-

Inhalation: Move to fresh air immediately. Validation: If almond odor is detected (potential HCN evolution), evacuate lab and trigger cyanide protocol.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the nitrile.

-

Eye Contact: Flush with water for 15 minutes holding eyelids open.[2][3]

Firefighting Measures

-

Media: Dry chemical, CO

, or alcohol-resistant foam. Do not use solid water streams (may scatter molten material). -

Hazardous Combustion Products: Emits toxic fumes of Carbon Oxides (COx), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN).

-

Firefighter PPE: Full turnout gear plus SCBA is mandatory due to the cyanide risk.

Physical & Chemical Properties

Data aggregated from predicted values and structural analogs.[4][5]

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Darkens upon decomposition. |

| Melting Point | 95–105°C (Predicted) | Generally higher than non-oxide (70-74°C). |

| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar alkanes. |

| Partition Coeff (LogP) | ~0.3 (Predicted) | More hydrophilic than parent pyridine. |

| pKa | ~0.8 (Conjugate acid) | Weakly basic oxygen; protonation occurs on O. |

Synthesis & Stability Insights

Stability Profile

The N-O bond is a dipole (

-

Deoxygenation: Reaction with PCl

or triphenylphosphine regenerates the parent pyridine. -

Rearrangement: Reaction with acetic anhydride (Boekelheide reaction) converts the N-oxide to a 2-acetoxymethyl derivative. This reaction is exothermic and requires careful addition rates.

Storage Protocol

-

Temperature: Store refrigerated (2-8°C).

-

Environment: Store under Argon/Nitrogen. The compound is hygroscopic; moisture can catalyze hydrolysis of the nitrile group to an amide over time.

Disposal & Regulatory Considerations

-

Waste Stream: Must be segregated as Toxic Organic Waste .

-

Cyanide Protocol: Check local regulations regarding "P-listed" waste. Even if the cyanide is covalently bonded, many safety officers prefer treating nitrile waste as potential cyanide generators.

-

Quenching: If active oxidant remains (from synthesis), quench with sodium bisulfite solution before disposal to prevent reaction with waste solvents.

References

-

PubChem. (n.d.). 2-Cyano-6-methylpyridine.[1][4][5][6][7] National Library of Medicine. Retrieved February 26, 2026, from [Link](Note: Used for analog read-across data).

- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Standard text on N-oxide stability and reactivity).

Sources

- 1. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]

- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 2-Cyano-6-methylpyridine | 1620-75-3 | TCI AMERICA [tcichemicals.com]

- 5. 2-Cyano-6-methyl pyridine (CAS 1620-75-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Cyano-6-methylpyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Characterization of 2-Cyano-6-methylpyridine 1-oxide: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in various scientific disciplines, particularly in drug development and organic synthesis. The introduction of an N-oxide moiety to a pyridine ring dramatically alters its electronic and steric properties. This modification can lead to enhanced biological activity, improved solubility, and unique reactivity patterns compared to the parent pyridine.[1][2]

The N-O bond in pyridine N-oxides introduces a significant dipole moment, increasing the polarity of the molecule.[3] This increased polarity has profound effects on the intermolecular forces governing the physical properties of the compound, such as its melting and boiling points. For drug development professionals, these properties are critical as they influence a compound's solubility, crystallinity, and ultimately, its bioavailability.

Physicochemical Properties: 2-Cyano-6-methylpyridine and its N-oxide

A thorough search of available chemical databases and scientific literature did not yield experimentally determined melting and boiling points for 2-cyano-6-methylpyridine 1-oxide (CAS 933796-37-3).[4] However, extensive data is available for the parent compound, 2-cyano-6-methylpyridine (CAS 1620-75-3).

Table 1: Physicochemical Data for 2-Cyano-6-methylpyridine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂ | [5] |

| Molecular Weight | 118.14 g/mol | [5] |

| Melting Point | 68-74 °C | [5] |

| Boiling Point | 120 °C at 8 mmHg |

The N-oxidation of 2-cyano-6-methylpyridine is expected to significantly increase both its melting and boiling points due to the introduction of the highly polar N-oxide group. This will lead to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome the solid and liquid phases.

Experimental Protocols for Melting and Boiling Point Determination

For researchers synthesizing or working with 2-cyano-6-methylpyridine 1-oxide, the following protocols provide robust methods for determining its key physical properties.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid crystalline substance.[6]

Protocol:

-

Sample Preparation: Ensure the sample of 2-cyano-6-methylpyridine 1-oxide is thoroughly dried and finely powdered to ensure uniform heating.[7][8]

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. Pack the sample by gently tapping the tube on a hard surface.[8][9]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[8]

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[9]

-

Controlled Heating: Heat the sample at a slow, controlled rate of 1-2 °C per minute, especially when approaching the expected melting point.[9]

-

Observation and Recording: Observe the sample through the magnified eyepiece. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Repeatability: For accuracy, perform the determination in duplicate.[9]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Micro-Scale Method

For small quantities of a substance, a micro-scale boiling point determination is a suitable and efficient method.[10][11]

Protocol:

-

Apparatus Assembly: Attach a small test tube containing 0.2-0.5 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end facing down. This will trap a small amount of air.[12]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the side arm of the Thiele tube gently.[10]

-

Observation of Bubbles: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. This is due to the expansion of the trapped air. Continue heating until a rapid and continuous stream of bubbles is observed.[13]

-

Cooling and Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubble stream stops and the liquid begins to enter the capillary tube is the boiling point. Record the temperature.[13]

Caption: Workflow for Micro-Scale Boiling Point Determination.

Conclusion

While the precise melting and boiling points of 2-cyano-6-methylpyridine 1-oxide remain to be experimentally determined and published, this guide provides a solid foundation for its characterization. By understanding the properties of the parent compound and the influence of the N-oxide functionality, researchers can anticipate the physical behavior of this molecule. The detailed protocols for melting and boiling point determination offer a practical framework for obtaining accurate and reliable data, which is essential for advancing research and development in fields where such novel compounds are of high interest.

References

-

Laboratory Equipment Supplier. (2023, May 8). Measuring the Melting Point. Available at: [Link]

-

University of Alberta. Melting point determination. Available at: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

chymist.com. Micro Boiling Point Determination. Available at: [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Available at: [Link]

-

chemconnections.org. Boiling Point Determination. Available at: [Link]

-

ResearchGate. (2016, March 4). Substituent effect on the properties of pyridine-N-oxides. Available at: [Link]

-

University of Alberta. Micro-boiling point measurement. Available at: [Link]

-

Scribd. Micro-Method for Boiling Point Determination. Available at: [Link]

-

PubChem. Pyridine N-Oxide. Available at: [Link]

-

Wikipedia. Pyridine-N-oxide. Available at: [Link]

-

YouTube. (2020, March 1). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Available at: [Link]

-

Arkat USA. Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]

-

Acta Chimica Slovenica. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available at: [Link]

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]

- 5. 2-Cyano-6-methylpyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. westlab.com [westlab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. chymist.com [chymist.com]

- 11. scribd.com [scribd.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chemconnections.org [chemconnections.org]

Methodological & Application

Technical Application Note: Selective Synthesis of 2-Cyano-6-methylpyridine 1-oxide

Abstract & Strategic Context

The synthesis of 2-cyano-6-methylpyridine 1-oxide represents a critical transformation in medicinal chemistry, particularly for scaffolds requiring further functionalization at the C4 position (via nitration) or C2/C6 modifications.[1] While pyridine N-oxidation is a textbook reaction, this specific substrate presents a unique electronic conflict:

-

Deactivation: The electron-withdrawing cyano group (-CN) at the C2 position significantly lowers the nucleophilicity of the ring nitrogen, retarding the electrophilic attack of the oxidant.

-

Steric Modulation: The methyl group at C6 provides a slight steric hurdle but electronically acts as a weak donor (+I), partially compensating for the nitrile's deactivation.

-

Chemo-stability: The nitrile group is susceptible to hydrolysis (to amide or acid) under the acidic/aqueous conditions often used for N-oxidation (e.g.,

/Acetic Acid), necessitating a non-aqueous, buffered approach.[1]

This guide details a high-fidelity protocol using meta-Chloroperoxybenzoic acid (m-CPBA) in an anhydrous organic solvent.[1] This method offers the highest selectivity, preserving the nitrile functionality while driving the sluggish oxidation to completion.

Chemical Strategy & Mechanism[2][3][4]

The "Butterfly" Mechanism

The reaction proceeds via a concerted electrophilic substitution where the pyridine nitrogen attacks the electrophilic oxygen of the peracid. The transition state is often described as "butterfly-like," involving a spiro-cyclic arrangement that facilitates oxygen transfer while simultaneously transferring the proton to the carbonyl oxygen of the leaving carboxylate.[1]

Electronic Considerations

-

Reactivity Profile: The inductive withdrawal by the 2-cyano group pulls electron density away from the nitrogen lone pair (

).[1] Unlike simple alkyl pyridines (oxidation <30 min), this substrate requires extended reaction times (12–24 h) or elevated oxidant stoichiometry.[1]

Mechanistic Pathway Diagram[1]

Figure 1: Mechanistic pathway for the m-CPBA mediated N-oxidation of electron-deficient pyridines.

Experimental Protocol: m-CPBA Oxidation

This protocol is optimized for 10 mmol scale but is linearly scalable.

Materials & Reagents

| Reagent | CAS No.[1][4][5][6][7] | MW ( g/mol ) | Eq.[1] | Mass/Vol | Role |

| 2-Cyano-6-methylpyridine | 1620-75-3 | 118.14 | 1.0 | 1.18 g | Substrate |

| m-CPBA (77% max) | 937-14-4 | 172.57 | 1.5 | ~3.4 g* | Oxidant |

| Dichloromethane (DCM) | 75-09-2 | - | - | 20 mL | Solvent |

| Sodium Sulfite (sat.[1][8] aq) | - | - | - | 15 mL | Quench |

| Sodium Bicarbonate (sat.) | - | - | - | 30 mL | Wash |

*Note: Commercial m-CPBA is usually ~70-77% pure (balance is m-chlorobenzoic acid and water).[1] Calculation: (10 mmol * 1.5 eq * 172.57 g/mol ) / 0.77 purity ≈ 3.36 g.[1]

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.18 g (10 mmol) of 2-cyano-6-methylpyridine in 20 mL of DCM .

-

Expert Tip: DCM is preferred over chloroform for ease of removal, but chloroform can be used if higher reflux temperatures are required (rarely needed here).

-

-

Cooling: Place the flask in an ice-water bath (

).-

Why? Although the substrate is deactivated, m-CPBA addition is exothermic.[1] Controlling the initial temp prevents localized overheating and potential runaway side reactions.

-

-

Oxidant Addition: Add 3.4 g of m-CPBA portion-wise over 5–10 minutes.

-

Observation: The suspension will remain cloudy as m-CPBA and its byproduct (m-CBA) are only partially soluble in DCM.[1]

-

Phase 2: Reaction Progression

-

Warming: Remove the ice bath and allow the mixture to warm to room temperature (

). -

Monitoring: Stir vigorously for 16–24 hours .

Phase 3: Workup & Purification (Critical Step)

-

Quench: Cool the mixture back to

. Slowly add 15 mL of saturated aqueous-

Test: Use starch-iodide paper to confirm no peroxides remain (paper should NOT turn blue).[1]

-

-

m-CBA Removal: Transfer to a separatory funnel.

-

Drying: Wash the organic layer once with brine, dry over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure (

water bath) to yield the crude N-oxide.

Phase 4: Final Purification

-

State: The product is typically an off-white to pale yellow solid.[1]

-

Recrystallization: If purity is <95%, recrystallize from Ethyl Acetate/Hexane or Acetone/Ether .

-

Flash Chromatography: If necessary, elute with a gradient of

MeOH in DCM.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Temperature | >40°C: Risk of nitrile hydrolysis or thermal decomposition of oxidant.<10°C: Reaction stalls due to electronic deactivation.[1] | |

| Stoichiometry | 1.2 – 1.5 eq | <1.0 eq: Incomplete conversion (difficult to separate SM from Product).>2.0 eq: Wasteful, harder workup. |

| pH during Workup | Basic ( | Acidic: m-CBA remains in organic layer, contaminating product.Highly Basic (>12): Risk of hydrolyzing the cyano group to amide.[1] |

Troubleshooting Logic

-

Issue: Incomplete conversion after 24 hours.

-

Fix: Add another 0.5 eq of m-CPBA and gently reflux (

) for 4 hours. The methyl group steric hindrance coupled with the nitrile electron withdrawal can sometimes stall the reaction.

-

-

Issue: Product is contaminated with white solid.

-

Fix: This is likely m-chlorobenzoic acid.[1] Re-dissolve in DCM and repeat the

wash rigorously.

-

Workflow Diagram

Figure 2: Experimental workflow and decision tree for the synthesis of 2-cyano-6-methylpyridine 1-oxide.

Safety & Handling

-

m-CPBA: Shock-sensitive and potentially explosive in dry, concentrated forms.[1] Store in a refrigerator. Always handle with a plastic spatula (avoid metal).[1]

-

Cyanides: While the nitrile group is covalently bonded, avoid contact with strong acids which could theoretically release HCN gas, though unlikely under these mild conditions.

-

Peroxides: Always test for active peroxides before concentrating the solvent to dryness.

References

-

Organic Syntheses: Preparation of 2-Cyano-6-methylpyridine (Precursor Synthesis). Org.[1][6][8][14] Synth. 1962 , 42, 30. Link

-

Journal of the American Chemical Society: Feely, W. E.; Beavers, E. M.[15] "Cyanation of Amine Oxide Salts." J. Am. Chem. Soc.[15]1959 , 81, 4004. Link[1]

-

MDPI: "Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA)..." Catalysts2021 , 11, 1157. (General mechanistic insight on m-CPBA oxidations). Link[1]

-

ResearchGate: "Oxidation of Nitrogen Heterocycles to the N-oxides." (Discusses rate retardation by electron-withdrawing groups like -CN). Link

-

BLD Pharm: Product Registry for 2-Cyano-6-methylpyridine CN-oxide (CAS 933796-37-3).[1][2] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 933796-37-3|2-CYano-6-methylpyridine CN-oxide|BLD Pharm [bldpharm.com]

- 3. 2-Cyano-6-methyl pyridine (CAS 1620-75-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Cyano-6-methylpyridine | 1620-75-3 | TCI AMERICA [tcichemicals.com]

- 5. 2-Cyano-6-methylpyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Note and Protocol: Oxidation of 2-Cyano-6-methylpyridine with m-CPBA

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Pyridine N-Oxides

Pyridine N-oxides are a pivotal class of compounds in synthetic and medicinal chemistry. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution.[1][2] This modification can also improve solubility and modulate the pharmacokinetic profile of parent compounds, making it a valuable transformation in drug design.[3] The oxidation of 2-cyano-6-methylpyridine to its corresponding N-oxide creates a versatile intermediate. The electron-withdrawing cyano group and the electron-donating methyl group present an interesting case for studying regioselectivity and reactivity in subsequent transformations. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of pyridines due to its reliability and generally mild reaction conditions.[4]

Reaction Principle and Mechanism

The oxidation of the nitrogen atom in a pyridine ring by m-CPBA is an electrophilic oxidation. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid. This reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism" in the context of alkene epoxidation, where bond formation and cleavage occur simultaneously.[5] The driving force for this reaction is the formation of a stable N-O bond and the release of the stable m-chlorobenzoic acid byproduct.

Detailed Experimental Protocol

This protocol outlines a general procedure for the oxidation of 2-cyano-6-methylpyridine using m-CPBA.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Cyano-6-methylpyridine | ≥98% | Commercially Available | --- |

| m-Chloroperoxybenzoic acid (mCPBA) | 70-77% | Commercially Available | Purity should be assayed before use. The remainder is m-chlorobenzoic acid and water. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution |

| Saturated Sodium Sulfite (Na₂SO₃) | ACS Grade | Commercially Available | Aqueous solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

3.3. Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyano-6-methylpyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.2-1.5 eq) in DCM. Slowly add the m-CPBA solution to the stirred solution of the pyridine derivative via an addition funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[3]

-

Work-up:

-

Upon completion, cool the reaction mixture again to 0 °C.

-

Quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

To remove the m-chlorobenzoic acid byproduct, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]

-

-

Purification: The crude product can be purified by column chromatography on silica gel. The m-chlorobenzoic acid byproduct is highly polar and can be easily separated.[6]

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-cyano-6-methylpyridine N-oxide.

Characterization of 2-Cyano-6-methylpyridine N-oxide

The successful synthesis of the N-oxide product can be confirmed by various analytical techniques:

-

¹H NMR Spectroscopy: The formation of the N-oxide typically results in a downfield shift of the aromatic protons compared to the starting pyridine due to the deshielding effect of the N-O bond.

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms in the pyridine ring will also experience a shift in their resonance signals upon N-oxidation.

-

Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry, which will show a molecular ion peak corresponding to the addition of one oxygen atom (M+16) to the starting material.

-

Infrared (IR) Spectroscopy: The N-O stretching vibration typically appears in the region of 1200-1300 cm⁻¹.

Safety Precautions and Troubleshooting

6.1. Safety Information

-

m-CPBA: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in its pure form.[7] It is also a skin and eye irritant.[8][9] Always handle m-CPBA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Store m-CPBA in a refrigerator.[8][10]

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

Cyanide Compounds: The starting material, 2-cyano-6-methylpyridine, is a cyanide derivative and should be handled with care.

6.2. Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient amount of m-CPBA- Low reaction temperature or short reaction time- Deactivated m-CPBA | - Use a slight excess of m-CPBA (1.2-1.5 eq).- Allow the reaction to stir for a longer period at room temperature.- Use fresh, properly stored m-CPBA. |

| Low Yield | - Product loss during work-up- Incomplete removal of m-chlorobenzoic acid- Side reactions | - Ensure thorough extraction of the product from the aqueous layers.- Perform multiple washes with saturated sodium bicarbonate.- Consider protecting other sensitive functional groups if present. |

| Difficulty in Purification | - Co-elution of product and byproduct | - Ensure complete removal of the acidic byproduct during the work-up.- Adjust the polarity of the eluent system for column chromatography. |

Conclusion

The oxidation of 2-cyano-6-methylpyridine using m-CPBA is a robust and straightforward method for the synthesis of the corresponding N-oxide. This protocol, along with the provided safety and troubleshooting information, serves as a comprehensive guide for researchers in the field. The resulting N-oxide is a valuable intermediate for further functionalization, offering numerous possibilities in the development of novel chemical entities.

References

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Environment, Health & Safety. [Link]

-

Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]

-

MCPBA Epoxidation: A Detailed Mechanism Explained. (2026, January 6). Crown. [Link]

-